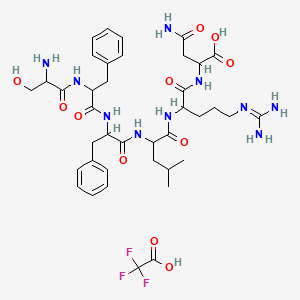
2-(Chloromethyl)oxirane;hexane-1,2,3,4,5,6-hexol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)oxirane typically involves the reaction of allyl chloride with a peracid, such as peracetic acid, to form the epoxide ring. Hexane-1,2,3,4,5,6-hexol can be synthesized through the hydrogenation of sorbitol. The combination of these two components can be achieved through a nucleophilic substitution reaction where the hydroxyl groups of hexane-1,2,3,4,5,6-hexol react with the epoxide ring of 2-(Chloromethyl)oxirane under basic conditions .
Industrial Production Methods
Industrial production of 2-(Chloromethyl)oxirane involves the chlorination of propylene to form allyl chloride, followed by epoxidation. Hexane-1,2,3,4,5,6-hexol is produced by the catalytic hydrogenation of sorbitol. The two compounds are then reacted under controlled conditions to produce the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)oxirane;hexane-1,2,3,4,5,6-hexol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The epoxide ring can be reduced to form diols.
Substitution: The chlorine atom in the epoxide ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols are used under basic conditions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces diols.
Substitution: Produces substituted epoxides with various functional groups.
Scientific Research Applications
2-(Chloromethyl)oxirane;hexane-1,2,3,4,5,6-hexol has several applications in scientific research:
Chemistry: Used as a cross-linking agent in polymer chemistry.
Biology: Studied for its potential as a biocompatible material.
Medicine: Investigated for drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Used in the production of epoxy resins and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)oxirane;hexane-1,2,3,4,5,6-hexol involves the reactivity of the epoxide ring and the hydroxyl groups. The epoxide ring can undergo ring-opening reactions with nucleophiles, leading to the formation of various derivatives. The hydroxyl groups can participate in hydrogen bonding and other interactions, making the compound versatile in forming complexes and networks .
Comparison with Similar Compounds
Similar Compounds
Epichlorohydrin: Similar in structure but lacks the polyol component.
Sorbitol: A polyol similar to hexane-1,2,3,4,5,6-hexol but without the epoxide group.
Glycerol: Another polyol with three hydroxyl groups, used in similar applications.
Uniqueness
2-(Chloromethyl)oxirane;hexane-1,2,3,4,5,6-hexol is unique due to its combination of an epoxide and a polyol, providing both reactivity and functionality. This dual nature allows it to be used in a wide range of applications, from polymer chemistry to biomedicine .
Properties
IUPAC Name |
2-(chloromethyl)oxirane;hexane-1,2,3,4,5,6-hexol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O6.C3H5ClO/c7-1-3(9)5(11)6(12)4(10)2-8;4-1-3-2-5-3/h3-12H,1-2H2;3H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWEKEYCRXYZVLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CCl.C(C(C(C(C(CO)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Adenosine, 2-chloro-N-[(3-iodophenyl)methyl]-, 2',3',5'-triacetate](/img/structure/B12324311.png)





![4,6-Dihydroxy-7,12,16-trimethyl-15-(6-methyl-4-oxohept-5-en-2-yl)pentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid](/img/structure/B12324380.png)
![1,2,4-Oxadiazol-5(4H)-one, 4-(3-bromo-4-fluorophenyl)-3-[4-[[2-(methylsulfinyl)ethyl]amino]-1,2,5-oxadiazol-3-yl]-](/img/structure/B12324383.png)
![nickel(3+);2-[1-[2-(piperidin-1-ide-2-carbonylazanidyl)phenyl]ethylideneamino]acetate](/img/structure/B12324395.png)
